![molecular formula C7H6F3N B2395692 3-(Difluoromethyl)-2-fluoroaniline CAS No. 1784796-42-4](/img/structure/B2395692.png)
3-(Difluoromethyl)-2-fluoroaniline
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Overview
Description
3-(Difluoromethyl)-2-fluoroaniline is a chemical compound with the molecular formula C7H7F2N . It is a clear colorless to pale yellow liquid . This compound is used at industrial sites and is manufactured in and/or imported to the European Economic Area .
Synthesis Analysis
The synthesis of 3-(Difluoromethyl)-2-fluoroaniline involves a process of direct deprotonation of -CHF2 with a lithiated base and subsequent trapping with various electrophiles in THF .Molecular Structure Analysis
The molecular structure of 3-(Difluoromethyl)-2-fluoroaniline is influenced by the biological environment, which changes the molecular structure only slightly .Chemical Reactions Analysis
The recent advances made in difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S, have benefited from the invention of multiple difluoromethylation reagents . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .Scientific Research Applications
Pharmaceuticals
The compound is used in the synthesis of 3-Difluoromethyl-quinoxalin-2-ones , which are of significant potential utility in drug design and discovery . The incorporation of CF2H into biologically active molecules represents an important and efficient strategy for seeking lead compounds and drug candidates .
Difluoromethylation of Heterocycles
Difluoromethylation is of prime importance due to its applicability in functionalizing diverse fluorine-containing heterocycles, which are the core moieties of various biologically and pharmacologically active ingredients .
Defluorinative Functionalization
This compound can be used in a new approach that tames the reactive difluoromethyl anion, enabling diverse functional group transformations . This methodology offers a versatile platform for drug and agrochemical discovery, overcoming the limitations associated with fluorinated motifs .
Industrial Applications
The compound can be used in the difluoromethylation of heterocycles via a radical process, which is especially appealing for industrial applications, where atom economy, sustainability, reagent cost, and reagent availability are important factors .
Synthesis of Fluorine-Containing Heterocycles
The compound can be used in the synthesis of diverse fluorine-containing heterocycles, which are the core moieties of various biologically and pharmacologically active ingredients .
Improvement of Chemical-Physical Characteristics
The formation of hyperfluorinated constructs can often ameliorate specific chemical-physical characteristics such as lipophilicity, binding selectivity, and metabolic stability, leading to a consistent improvement from the medicinal point of view .
Safety And Hazards
Future Directions
The field of difluoromethylation has seen significant advancements in recent years, particularly in processes based on X–CF2H bond formation . These advances have streamlined access to molecules of pharmaceutical relevance and generated interest for process chemistry . Future research may continue to explore these processes and their applications in the synthesis of new bioactive molecules .
properties
IUPAC Name |
3-(difluoromethyl)-2-fluoroaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3N/c8-6-4(7(9)10)2-1-3-5(6)11/h1-3,7H,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTXRFVFAIHPWAI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)N)F)C(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Difluoromethyl)-2-fluoroaniline |
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